molecular formula C12H14N4O B12820996 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12820996
M. Wt: 230.27 g/mol
InChI Key: UFNIYBAXFGSTBW-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure that includes both imidazole and benzimidazole rings, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures, ranging from 140°C to 220°C, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and reduce the formation of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-(4,5-Dihydro-1H-imidazol-

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14N4O/c1-7-5-9-10(6-8(7)2)16(12(17)15-9)11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,17)

InChI Key

UFNIYBAXFGSTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)N2)C3=NCCN3

Origin of Product

United States

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